Welcome to the BenchChem Online Store!
molecular formula C8H13NO2 B8375816 N-allyl-N-(2-oxopropyl)-acetamide

N-allyl-N-(2-oxopropyl)-acetamide

Cat. No. B8375816
M. Wt: 155.19 g/mol
InChI Key: VEWMSNMBEDKGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05416096

Procedure details

85.5 g (0.425 mol) of N-allyl-N-(2,2-dimethoxypropyl)-acetamide are heated under reflux with 212 ml of formic acid for one hour. The mixture is poured onto 500 g of ice and extracted several times with methylene chloride, the organic phases are washed with sodium bicarbonate solution, dried over magnesium sulphate and concentrated and the residue is distilled.
Name
N-allyl-N-(2,2-dimethoxypropyl)-acetamide
Quantity
85.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
212 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:8][C:9](OC)([O:11]C)[CH3:10])[C:5](=[O:7])[CH3:6])[CH:2]=[CH2:3]>C(O)=O>[CH2:1]([N:4]([CH2:8][C:9](=[O:11])[CH3:10])[C:5](=[O:7])[CH3:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
N-allyl-N-(2,2-dimethoxypropyl)-acetamide
Quantity
85.5 g
Type
reactant
Smiles
C(C=C)N(C(C)=O)CC(C)(OC)OC
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
Quantity
212 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with methylene chloride
WASH
Type
WASH
Details
the organic phases are washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C(C=C)N(C(C)=O)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.